molecular formula C36H65F3N4O13 B035337 N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide CAS No. 106190-45-8

N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide

Cat. No.: B035337
CAS No.: 106190-45-8
M. Wt: 818.9 g/mol
InChI Key: FGENLTKUTXNKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-901228, also known as romidepsin, is a natural product isolated from the bacterium Chromobacterium violaceum. It is a potent histone deacetylase inhibitor with significant anticancer properties. FR-901228 has been approved for the treatment of cutaneous T-cell lymphoma and other peripheral T-cell lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of FR-901228 involves multiple steps, including the preparation of key intermediates such as beta-hydroxy mercapto heptenoic acid. The synthesis is typically carried out under controlled conditions to ensure the correct stereochemistry and yield .

Industrial Production Methods: Industrial production of FR-901228 can be achieved through fermentation using a strain of Chromobacterium violaceum. The fermentation process involves culturing the bacterium in a medium supplemented with specific amino acids such as L-arginine, L-histidine, L-cystine, and L-cysteine .

Mechanism of Action

FR-901228 is unique among histone deacetylase inhibitors due to its natural origin and potent anticancer activity. Similar compounds include trichostatin A and vorinostat, which also inhibit histone deacetylases but differ in their chemical structure and specific applications .

Properties

CAS No.

106190-45-8

Molecular Formula

C36H65F3N4O13

Molecular Weight

818.9 g/mol

IUPAC Name

N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide

InChI

InChI=1S/C36H65F3N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(45)42-21-16-20(41)30(29(50)31(21)55-33-19(17-40)25(46)28(49)32(51)56-33)54-34-27(48)24(26(47)22(18-44)53-34)43-35(52)36(37,38)39/h19-22,24-34,44,46-51H,2-18,40-41H2,1H3,(H,42,45)(H,43,52)

InChI Key

FGENLTKUTXNKQY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N

Synonyms

1-N-palmitoyl-3''-N-(trifluoroacetyl)kanamycin A
1-PTAKA

Origin of Product

United States

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